molecular formula C24H19FN2O4 B2582369 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 899381-05-6

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No. B2582369
CAS RN: 899381-05-6
M. Wt: 418.424
InChI Key: ZLQYGNIZTLJXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol, commonly known as BAY-43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized by Bayer AG in 2001 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Fluoroionophores for Metal Detection

Research has developed fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which exhibit spectra diversity when interacting with various metal cations. These compounds, including variations like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, have been shown to specifically chelate Zn+2 in both organic and semi-aqueous solutions, indicating their potential in cellular metal staining for fluorescence-based detection methods (Hong et al., 2012).

Synthesis of Antitumor Drug Intermediates

Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a compound related in structure to the one , serves as an important intermediate for many antitumor drugs. Its synthesis from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution steps underscores its significance in the development of small molecular inhibitors of cancer (Gan et al., 2021).

Fungicidal Activity

Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea. These compounds demonstrate the role of fluorine substitution in enhancing biological efficacy, potentially offering new solutions for agricultural protection (Ren et al., 2007).

Aldose Reductase Inhibitors

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds, with modifications at various positions, illustrate the potential for developing treatments targeting complications of diabetes (La Motta et al., 2007).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, spectroscopic data, and biological effects of related compounds have been explored through molecular docking and quantum chemical calculations. These studies provide insight into the interaction mechanisms with biological targets, supporting the development of novel therapeutic agents (Viji et al., 2020).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-29-18-6-8-19(9-7-18)31-23-13-26-15-27-24(23)21-11-10-20(12-22(21)28)30-14-16-2-4-17(25)5-3-16/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYGNIZTLJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

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